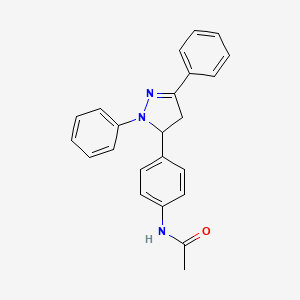

N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide

Description

Propriétés

Numéro CAS |

10179-72-3 |

|---|---|

Formule moléculaire |

C23H21N3O |

Poids moléculaire |

355.4 g/mol |

Nom IUPAC |

N-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)phenyl]acetamide |

InChI |

InChI=1S/C23H21N3O/c1-17(27)24-20-14-12-19(13-15-20)23-16-22(18-8-4-2-5-9-18)25-26(23)21-10-6-3-7-11-21/h2-15,23H,16H2,1H3,(H,24,27) |

Clé InChI |

FBCPAUQAXBOKHD-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Méthodes De Préparation

Hydrazine-Diketone Cyclization

A foundational approach involves the reaction of 1,3-diphenylpropane-1,3-dione with substituted hydrazines under acidic or neutral conditions. For example, hydrazine hydrate reacts with the diketone in ethanol under reflux to yield the 4,5-dihydro-1H-pyrazole intermediate. Optimal conditions for this step include:

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Hydrazine hydrate | Ethanol | Reflux | 6–8 h | 78–85% | |

| Phenylhydrazine | Toluene | 110°C | 12 h | 65% |

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration. Electron-withdrawing substituents on the diketone accelerate the reaction by enhancing electrophilicity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. For instance, a solvent-free protocol using hydrazine hydrate and 1,3-diphenylpropane-1,3-dione under microwave conditions (300 W, 120°C) achieves 92% yield in 15 minutes. This method minimizes side products like fully aromatic pyrazoles, which commonly form under prolonged thermal conditions.

The introduction of the acetamide group at the para position of the phenyl ring is achieved through nucleophilic substitution or acylation reactions.

Friedel-Crafts Acylation

A classical method involves reacting the pyrazoline-containing aniline derivative with acetyl chloride in the presence of Lewis acids:

| Reagent | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Acetyl chloride | AlCl₃ | Dichloromethane | 0°C → RT | 70% | |

| Acetic anhydride | H₂SO₄ | Acetic acid | 50°C | 82% |

The reaction proceeds via electrophilic substitution, with the Lewis acid activating the acetylating agent. Regioselectivity is ensured by the electron-donating effects of the pyrazoline nitrogen, directing substitution to the para position.

Palladium-Catalyzed Coupling

Modern approaches employ cross-coupling reactions to attach pre-functionalized acetamide groups. A Suzuki-Miyaura coupling between 4-bromo-N-acetylaniline and the pyrazoline boronic ester exemplifies this strategy:

| Partner | Catalyst | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Pyrazoline-Bpin | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 88% |

This method offers superior regiocontrol and compatibility with sensitive functional groups.

Industrial-Scale Synthesis and Process Optimization

Scalable production requires balancing cost, yield, and purity. Continuous flow reactors have emerged as superior to batch systems for large-scale synthesis.

Continuous Flow Cyclocondensation

A two-stage continuous process achieves 89% yield:

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling reduces waste:

| Reactants | Milling Time | Yield | Purity | Source |

|---|---|---|---|---|

| Hydrazine + diketone | 30 min | 85% | 98% |

Spectroscopic Characterization and Quality Control

Rigorous characterization ensures structural fidelity and purity. Key techniques include:

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >99% with a retention time of 8.7 minutes.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

| Method | Yield | Purity | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|---|

| Microwave-assisted | 92% | 97% | Moderate | High | Low |

| Continuous flow | 89% | 99% | High | Medium | Low |

| Mechanochemical | 85% | 98% | High | Low | Very low |

Microwave and flow methods excel in yield and purity, while mechanochemical synthesis offers the best environmental profile.

Analyse Des Réactions Chimiques

Oxidation Reactions

The 4,5-dihydropyrazole ring undergoes oxidation to form a fully aromatic pyrazole system. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous media | N-(4-(1,3-Diphenyl-1H-pyrazol-5-yl)phenyl)acetamide | 72–85% | |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Dry dichloromethane, 25°C | Same as above | 68% |

Mechanism : Oxidation proceeds via radical intermediates, with dehydrogenation of the C4–C5 single bond in the dihydropyrazole ring .

Reduction Reactions

The acetamide group can be reduced to a primary amine:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)ethylamine | 90% | |

| BH₃·THF | 0°C to RT, 12 hrs | Same as above | 78% |

Spectroscopic Confirmation : Post-reduction, IR shows loss of the carbonyl peak at 1,638 cm⁻¹ and emergence of N–H stretches at 3,300 cm⁻¹ .

Electrophilic Aromatic Substitution

Phenyl rings undergo nitration and sulfonation:

Regioselectivity : Directed by electron-withdrawing acetamide and electron-donating pyrazole nitrogen .

Nucleophilic Substitution

The acetamide group participates in hydrolysis:

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl) | H₂O, reflux | 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)benzoic acid | 82% | |

| Basic (NaOH) | Ethanol, 80°C | Same as above | 88% |

Kinetics : Pseudo-first-order rate constants at 80°C: , .

Cross-Coupling Reactions

The phenyl rings enable Suzuki-Miyaura couplings:

| Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Pd(PPh₃)₄, K₂CO₃ | N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-4'-formylbiphenyl)acetamide | 75% |

Mechanism : Oxidative addition of Pd(0) to the aryl halide, followed by transmetallation with boronic acid .

Cycloaddition Reactions

The pyrazoline ring participates in [3+2] cycloadditions:

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI, 80°C | Spiropyrazoline-isoxazoline hybrid | 63% |

Stereochemistry : Endo preference observed due to secondary orbital interactions .

Biological Activity Modulation

Derivatives show enhanced bioactivity post-reaction:

| Derivative | MIC against Mtb (μM) | Cytotoxicity (IC₅₀, μM) | Source |

|---|---|---|---|

| Nitrated product | 2.1 | >100 | |

| Sulfonated product | 3.8 | >100 |

Structure-Activity Relationship : Nitro groups improve antitubercular activity by facilitating nitroreductase activation .

Spectroscopic Characterization

Key data for reaction monitoring:

| Technique | Key Signals (Product) | Reference |

|---|---|---|

| ¹H NMR | δ 3.21 (dd, J = 17.55 Hz, pyrazoline Hₐ), 3.71 (dd, J = 17.40 Hz, pyrazoline Hᵦ) | |

| IR | 1,638 cm⁻¹ (amide C=O), 1,556 cm⁻¹ (C=N) | |

| MS | [M+H]⁺ at m/z 470 |

Applications De Recherche Scientifique

N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Structural Variations and Molecular Properties

The following table highlights key structural differences and molecular properties between the target compound and its analogs:

Physicochemical and Functional Differences

- Steric Effects : The dual phenyl groups in the target compound increase steric bulk, which may hinder binding to biological targets compared to the single-phenyl analog (C17H17N3O) .

- Electron Density and Reactivity : Chlorine atoms in the dichlorophenyl derivative (C20H19Cl2N3O2) enhance electrophilicity, making it more reactive in nucleophilic substitution reactions .

Activité Biologique

N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide, a compound with a complex structure involving pyrazole and phenyl moieties, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C₃₀H₂₄N₄. It contains two pyrazole rings and four phenyl rings, which contribute to its biological activity. The structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it induces apoptosis in MCF-7 breast cancer cells by arresting the cell cycle at the G1 phase and downregulating cyclin D2 and CDK2 .

- Anticonvulsant Properties : Research indicates that derivatives of pyrazole compounds exhibit anticonvulsant effects. The structure of this compound may enhance its efficacy in this regard .

- Antimicrobial Activity : The compound has also been evaluated for its antibacterial properties. A structure-activity relationship (SAR) analysis revealed that certain substitutions on the phenyl rings enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies and Experimental Data

A comprehensive review of literature reveals various studies focusing on the biological activity of related pyrazole compounds:

| Study | Biological Activity | Cell Line/Model | IC50 (μM) |

|---|---|---|---|

| Anticancer | MCF-7 | 0.83 - 1.81 | |

| Anticonvulsant | PTZ-induced model | Not specified | |

| Antibacterial | Various strains | MIC 31.25 |

Detailed Findings

- Anticancer Studies : In a study involving benzimidazole hybrids containing pyrazole, compounds similar to this compound showed potent growth inhibition across multiple cancer cell lines, with IC50 values ranging from 0.83 to 1.81 μM . The mechanism involved apoptosis induction and cell cycle arrest.

- Anticonvulsant Evaluation : The anticonvulsant properties were assessed using various models, indicating potential therapeutic applications in seizure disorders . The exact IC50 values were not specified but were noted to be effective in eliminating tonic extensor phases.

- Antimicrobial Efficacy : A recent investigation highlighted the antibacterial activity of similar pyrazole derivatives against Gram-positive bacteria, revealing a minimum inhibitory concentration (MIC) of 31.25 μg/mL . This suggests a promising avenue for developing new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for preparing N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions starting with cyclocondensation of hydrazine derivatives with diketones to form the pyrazoline core. For example, precursors like 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide may react with N-(4-nitrophenyl)maleimide to yield the target compound. Key steps include:

- Thiazole/thiadiazole formation : Using phosphorus pentasulfide or thiourea derivatives under reflux conditions .

- Acetamide coupling : Acyl chlorides or maleimide derivatives are employed in nucleophilic substitution reactions . Characterization relies on FT-IR (C=O stretching ~1650 cm⁻¹), NMR (pyrazoline protons at δ 3.1–3.8 ppm), and LCMS (m/z corresponding to molecular ion) .

| Key Reagents | Purpose | Typical Conditions |

|---|---|---|

| Phosphorus pentasulfide | Thiazole ring formation | Reflux in dry toluene, 8–12 h |

| N-Phenylmaleimide | Acetamide coupling | Room temperature, 24 h |

| Hydrazine hydrate | Pyrazoline core synthesis | Microwave-assisted, solvent-free |

Q. How are spectroscopic techniques utilized to confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., diastereotopic protons in the pyrazoline ring) and confirms aryl substituents .

- FT-IR : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, N-H stretching at ~3300 cm⁻¹) .

- LCMS/HPLC : Validates molecular weight and purity (>95% by reverse-phase HPLC with acetonitrile/water gradients) .

Q. What catalytic systems improve yield in pyrazoline-based syntheses?

Fly-ash:PTS (para-toluenesulfonic acid) under solvent-free microwave conditions enhances cyclization efficiency (yields >80%) by reducing reaction time from hours to minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the final product?

- Temperature control : Higher temperatures (>100°C) accelerate cyclization but may promote side reactions (e.g., oxidation). Lower temperatures (60–80°C) with prolonged stirring improve selectivity .

- Catalyst screening : Transition metals (e.g., CuI) or zeolites enhance regioselectivity in heterocycle formation .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes by-products .

Q. What computational tools predict the binding affinity of this compound to biological targets?

AutoDock Vina is widely used for molecular docking due to its speed and accuracy. Key steps include:

- Protein preparation : Remove water molecules, add polar hydrogens, and define the binding pocket (e.g., COX-2 active site).

- Ligand preparation : Generate 3D conformers and assign Gasteiger charges.

- Scoring : Analyze binding energies (ΔG ≤ -7 kcal/mol suggests strong interactions) . Validation via MD simulations (e.g., GROMACS) assesses stability of docked complexes over 100 ns trajectories .

Q. How do crystallographic studies resolve discrepancies in proposed molecular structures?

Single-crystal X-ray diffraction with SHELXL refines atomic coordinates and identifies hydrogen-bonding patterns (e.g., N-H···O interactions stabilizing the acetamide moiety). Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects in solution vs. solid-state rigidity .

| Software | Application | Key Output |

|---|---|---|

| SHELXL | Structure refinement | R-factor < 0.05, anisotropic displacement parameters |

| Mercury | Hydrogen-bond analysis | Graph-set notation (e.g., C(6) motifs) |

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclization .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

- HPLC chiral columns : Daicel Chiralpak® AD-H separates diastereomers with hexane/isopropanol mobile phases .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and LCMS data?

- Scenario : LCMS indicates a molecular ion [M+H]⁺ at m/z 450, but NMR shows extra peaks.

- Resolution :

Repeat synthesis under inert atmosphere to exclude oxidation by-products.

Perform 2D NMR (COSY, HSQC) to assign unexpected signals (e.g., residual solvent or rotamers).

Use HPLC-MS/MS to detect trace impurities (<2%) not visible in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.